N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach employs metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structural features make it a valuable tool for studying various biological pathways and mechanisms. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . By inhibiting FLT3, the compound can induce apoptosis and inhibit the proliferation of cancer cells. Other molecular targets and pathways may also be involved, depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide can be compared with other isoxazole derivatives, such as N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide has been studied for its potential as a FLT3 inhibitor, while N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide has shown promise as a BRD4 inhibitor for the treatment of acute myeloid leukemia . The unique structural features of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide make it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of isoxazole derivatives.
Properties
CAS No. |
82558-96-1 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-11(20-4)8-12(7-10)21-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
KLPPFWRGUVXWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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